![molecular formula C24H24N2O5S B4627771 methyl 2-{[3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanoyl]amino}benzoate](/img/structure/B4627771.png)

methyl 2-{[3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanoyl]amino}benzoate

説明

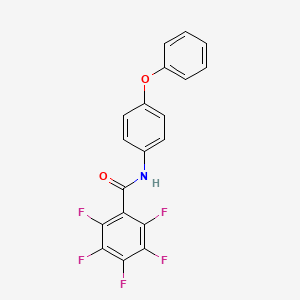

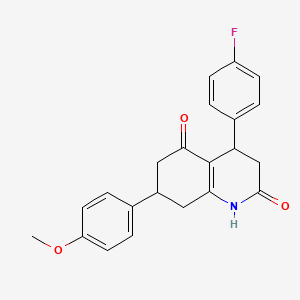

The compound “methyl 2-{[3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanoyl]amino}benzoate” is a chemical compound with the linear formula C18H20N2O5S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C18H20N2O5S . It consists of a benzoate group, a propanoyl group, and a sulfonyl group attached to an amino group. The exact 3D structure would require more detailed analysis or experimental data.Physical And Chemical Properties Analysis

The compound is a powder with an off-white to purple color . It is soluble in DMSO at a concentration of 25 mg/mL . The molecular weight of the compound is 376.434 .科学的研究の応用

Anti-Proliferative Activity Against Wnt-Dependent Cancer Growth

- MSAB has been identified as a cellular β-catenin degradation inducer. It effectively targets β-catenin via direct affinity interaction within the Wnt signaling pathway . This property makes it a potential candidate for cancer therapy, particularly in Wnt-dependent cancers.

Antiviral and Antitubercular Properties

- The 1,2,3-triazole moiety, present in MSAB , has been utilized in the development of several medicinal scaffolds. These scaffolds demonstrate antiviral and antitubercular activities . Further research could explore its potential in combating viral infections and tuberculosis.

Anti-HIV Activity

- MSAB derivatives, such as 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene , have shown anti-HIV activity against both HIV-1 and HIV-2 strains in acutely infected cells . Investigating its mechanism of action and optimizing its structure may lead to novel anti-HIV therapeutics.

Free Radical Bromination and Nucleophilic Substitution Reactions

- The benzylic position in MSAB allows for reactions such as free radical bromination and nucleophilic substitution. These reactions are essential in organic synthesis and drug development . Understanding the reactivity at this position can guide further functionalization.

Resonance-Stabilized Carbocation Formation

- 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides follow an SN1 pathway due to resonance-stabilized carbocations . Investigating the stability of these intermediates can inform synthetic strategies.

Aromatic Stabilization and Electrophilic Aromatic Substitution

- The aromatic ring in MSAB provides stability, making it less prone to electrophilic aromatic substitution reactions . However, understanding the factors governing reactivity at the benzylic position versus the ring itself is crucial for designing functional molecules.

作用機序

Target of Action

The primary target of Methyl 2-{[3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanoyl]amino}benzoate, also known as MSAB, is β-catenin . β-catenin is a key component in the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation .

Mode of Action

MSAB interacts with β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction leads to the ubiquitination and proteasomal degradation of β-catenin .

Biochemical Pathways

The primary biochemical pathway affected by MSAB is the Wnt signaling pathway . By inducing the degradation of β-catenin, MSAB disrupts the Wnt signaling pathway, which can lead to the inhibition of Wnt-dependent cell proliferation .

Result of Action

MSAB selectively inhibits Wnt signaling-dependent proliferation of cancer cells . It has been shown to be effective in suppressing the expansion of established tumors from HCT116, HT115, and H23 xenografts in mice . It exhibits little efficacy against wnt-independent tumor growth .

Action Environment

The action of MSAB can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, as it is recommended to be stored at 2-8°C . Additionally, the presence of DMSO can enhance the solubility of MSAB, potentially influencing its bioavailability and efficacy

特性

IUPAC Name |

methyl 2-[3-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanoylamino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O5S/c1-17-7-12-19(13-8-17)26-32(29,30)20-14-9-18(10-15-20)11-16-23(27)25-22-6-4-3-5-21(22)24(28)31-2/h3-10,12-15,26H,11,16H2,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZFKYRGXNKLOGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NC3=CC=CC=C3C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[3-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanoylamino]benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-butyl-4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4627695.png)

![4-allyl-3-[(4-bromobenzyl)thio]-5-(3-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4627702.png)

![N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B4627717.png)

![N-{[5-(3,5-dichlorophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride](/img/structure/B4627750.png)

![6-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4627755.png)

![ethyl [4-(difluoromethyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4627763.png)

![5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4627782.png)

![ethyl ({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetate](/img/structure/B4627790.png)